molecular formula C65H104N18O26S4 B610132 Plecanatide CAS No. 467426-54-6

Plecanatide

カタログ番号: B610132
CAS番号: 467426-54-6
分子量: 1681.9 g/mol
InChIキー: NSPHQWLKCGGCQR-DLJDZFDSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Plecanatide is a synthetic 16-amino acid peptide analog of uroguanylin, a natural hormone that activates guanylate cyclase-C (GC-C) receptors in the gastrointestinal (GI) tract. Approved by the FDA in 2017, it is indicated for chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C) . This compound mimics uroguanylin's action by binding to GC-C receptors, increasing cyclic guanosine monophosphate (cGMP) levels, which enhances fluid secretion and accelerates intestinal transit . Its minimal systemic absorption (<0.01%) limits off-target effects, making it a well-tolerated option for GI disorders .

準備方法

プレカナチドは、固相ペプチド合成(SPPS)を使用して合成されます。このプロセスには、固体樹脂支持体上の特定の配列でアミノ酸をカップリングすることが含まれます。 合成は通常、アミノ酸のアミノ基を保護するためにFmoc(9-フルオレニルメチルオキシカルボニル)化学を使用します 。ペプチド鎖は段階的に組み立てられ、最終生成物は樹脂から切断され、高速液体クロマトグラフィー(HPLC)を使用して精製されます。 工業的生産方法には、大規模SPPSと、高純度と収率を確保するための高度な精製技術が含まれる場合があります .

化学反応解析

プレカナチドは、酸化や還元など、さまざまな化学反応を起こします。システイン残基間のジスルフィド結合の形成は、その合成における重要なステップです。 これらの反応で使用される一般的な試薬には、ジスルフィド結合形成のためのヨウ素や空気酸化などの酸化剤が含まれます これらの反応から生成される主な生成物は、正しく折り畳まれた生物学的に活性なペプチドです .

科学研究への応用

プレカナチドは、特に医学と生物学の分野で、いくつかの科学研究への応用があります。 グアニル酸シクラーゼ-Cアゴニストとしての役割により、消化管の運動性と体液調節を研究するために使用されます さらに、プレカナチドは、他の消化器疾患および炎症性疾患における潜在的な治療効果について調査されています イオン輸送と体液分泌を調節する能力により、消化管生理学と薬理学の研究にとって貴重なツールとなっています .

化学反応の分析

Structural Composition and Key Functional Groups

Plecanatide has the sequence:
Asn-Asp-Glu-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu
Key features include:

FeatureDescriptionRole in Reactivity
Disulfide bondsCys⁴–Cys¹² and Cys⁷–Cys¹⁵Stabilize tertiary structure; susceptible to reduction in acidic/basic environments
Acidic residuesAsp², Glu³Enable pH-dependent receptor binding (optimal activity at pH 5–6)
ACTGC motifAla¹¹–Cys¹⁵Binds guanylate cyclase-C (GC-C) receptor

pH-Dependent Conformational Changes

This compound’s activity is modulated by gastrointestinal pH due to its structural similarity to uroguanylin:

  • Proximal Intestine (pH 5–6):

    • Glu³ becomes protonated, enhancing affinity for GC-C receptors .

    • Disulfide bonds remain intact, maintaining structural integrity .

  • Distal Intestine (pH 7–8):

    • Reduced receptor binding due to deprotonation of acidic residues .

    • Increased susceptibility to proteolytic cleavage .

Metabolic Degradation Pathways

This compound undergoes enzymatic hydrolysis in the gastrointestinal tract:

StepReactionEnzymes/MechanismProducts
1Cleavage of terminal leucineCarboxypeptidasesActive metabolite (des-Leu¹⁶)
2Proteolytic degradationTrypsin, chymotrypsinSmaller peptides (2–8 amino acids)
3Final hydrolysisPeptidasesFree amino acids (e.g., cysteine, valine)
  • Key Data:

    • No detectable systemic absorption (<1 ng/mL plasma concentration after 3 mg dose) .

    • 95% of orally administered this compound is excreted as amino acids in feces .

Stability Under Physiological Conditions

ConditionStabilityObservations
pH 1–2 (Stomach) ModeratePartial disulfide reduction observed in vitro
pH 5–6 (Duodenum) HighOptimal structural stability and receptor binding
pH 7–8 (Colon) LowRapid proteolytic degradation within 2 hours
Temperature (25°C) Stable for 24 monthsNo aggregation or oxidation in lyophilized form

Synthetic Considerations

This compound is synthesized via solid-phase peptide synthesis (SPPS) with critical steps:

  • Disulfide Bond Formation:

    • Cys⁴–Cys¹² and Cys⁷–Cys¹⁵ bridges formed using iodine oxidation .

    • Yield: ~60% after purification .

  • Purification:

    • Reverse-phase HPLC (C18 column) with acetonitrile/water gradient .

    • Final purity >98% .

Drug-Drug Interactions

  • No interactions with cytochrome P450 enzymes (CYP2C9, CYP3A4) or transporters (P-gp, BCRP) due to negligible absorption .

  • Food Effects: No clinically significant impact on bioavailability .

This compound’s chemical reactivity is defined by its pH-sensitive conformation, enzymatic degradation, and disulfide-dependent stability. Its design ensures localized action in the proximal intestine with minimal systemic exposure, making it a targeted therapy for chronic constipation and IBS-C.

科学的研究の応用

Chronic Idiopathic Constipation (CIC)

Plecanatide is approved for the treatment of adults with CIC. Clinical trials have demonstrated its efficacy in increasing the frequency of complete spontaneous bowel movements (CSBMs) and improving overall gastrointestinal symptoms. A pivotal study involving 1,346 patients showed that both 3 mg and 6 mg doses of this compound significantly increased the percentage of durable overall CSBM responders compared to placebo (21.0% and 19.5% vs. 10.2%, respectively; p < 0.001) over a 12-week period .

Irritable Bowel Syndrome with Constipation (IBS-C)

In patients with IBS-C, this compound has shown significant improvements in abdominal pain and constipation symptoms. In two phase III trials involving 2,189 participants, this compound at doses of 3 mg and 6 mg resulted in higher overall responder rates compared to placebo (30.2% and 29.5% vs. 17.8%, respectively; p < 0.001) . Improvements were noted as early as week one and sustained throughout the treatment duration.

Safety Profile

The safety profile of this compound has been well-documented across multiple studies. The most common adverse event reported was diarrhea, occurring in approximately 4% of patients treated with this compound compared to only 1% in the placebo group . Importantly, discontinuation rates due to adverse events were low, indicating good tolerability among patients.

Mechanistic Insights from Preclinical Studies

Recent preclinical studies have provided insights into additional mechanisms by which this compound may exert its effects:

  • Visceral Hypersensitivity : Research indicates that this compound can attenuate visceral hypersensitivity through activation of guanylate cyclase-C receptors, which may protect against increased intestinal permeability caused by inflammatory stimuli .
  • Epithelial Barrier Integrity : Studies have shown that this compound helps maintain tight junction integrity in intestinal epithelial cells, suggesting potential benefits in conditions characterized by compromised gut barrier function .

Summary Table: Efficacy and Safety Data

Study TypeConditionDose (mg)% Overall RespondersCommon Adverse EventsDiscontinuation Rate
Phase III TrialChronic Idiopathic Constipation321.0%Diarrhea (4.3%)Low
Phase III TrialChronic Idiopathic Constipation619.5%Diarrhea (4.0%)Low
Phase III TrialIrritable Bowel Syndrome with Constipation330.2%Diarrhea (4.3%)Low
Phase III TrialIrritable Bowel Syndrome with Constipation629.5%Diarrhea (4.0%)Low

類似化合物との比較

Structural and Mechanistic Differences

Plecanatide vs. Uroguanylin

  • Structural Modification: this compound differs from uroguanylin by a single amino acid substitution: aspartic acid (D) at position 3 is replaced with glutamic acid (E) (Figure 1, ). This enhances resistance to proteolytic degradation while retaining GC-C receptor affinity .
  • Mechanism : Both compounds activate GC-C, but this compound’s structural stability allows sustained cGMP production, improving clinical efficacy in CIC and IBS-C .

This compound vs. Dolcanatide

  • Structural Modification : Dolcanatide replaces the N-terminal L-asparagine (N) and C-terminal L-leucine (L) in this compound with their D-stereoisomers, further enhancing enzymatic stability .
  • Mechanistic Impact : In murine colitis models, both compounds reduced inflammation and myeloperoxidase activity, but dolcanatide’s extended stability may offer prolonged therapeutic effects .

This compound vs. Linaclotide

  • Structural Class: Linaclotide, a 14-amino acid peptide, is another GC-C agonist but lacks homology with uroguanylin .

Clinical Efficacy

This compound in CIC

  • In phase III trials, this compound (3 mg and 6 mg) achieved durable overall complete spontaneous bowel movement (CSBM) response rates of 21.0% and 19.5%, respectively, vs. 10.2% for placebo (p < 0.001) .
  • Weekly spontaneous bowel movement (SBM) frequency increased significantly from baseline (p < 0.001), with improvements sustained over 12 weeks .

This compound vs. Linaclotide

  • Diarrhea Incidence : this compound’s diarrhea rate (4–5%) is markedly lower than linaclotide’s (20%) .

Dolcanatide in Preclinical Models

  • In dextran sulfate sodium (DSS)-induced colitis, dolcanatide (0.005–5 mg/kg) reduced histopathological damage and disease activity index scores comparably to this compound .

Tables Summarizing Key Comparisons

Table 1: Structural and Mechanistic Comparison

Compound Structural Features GC-C Binding Affinity Key Clinical Use
Uroguanylin Natural peptide: NDDCELCVNVACTGCL High N/A (Endogenous)
This compound Synthetic analog: NDECELCVNVACTGCL High CIC, IBS-C
Dolcanatide D-stereoisomers at N- and C-termini High Preclinical IBD models
Linaclotide 14-amino acid peptide (unrelated) Consistent along GI CIC, IBS-C

生物活性

Plecanatide is a synthetic analog of uroguanylin, a naturally occurring peptide that acts as an agonist for guanylate cyclase-C (GC-C). It is primarily used in the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and associated safety profiles.

This compound exerts its biological effects through the following mechanisms:

  • Binding to GC-C : this compound binds to GC-C located on the apical surface of intestinal epithelial cells. This binding leads to an increase in intracellular and extracellular levels of cyclic guanosine monophosphate (cGMP) .
  • Activation of CFTR : The elevated cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in increased secretion of chloride and bicarbonate into the intestinal lumen. This process enhances intestinal fluid secretion and accelerates gastrointestinal transit .

Clinical Efficacy

Several clinical trials have evaluated the efficacy of this compound in treating CIC and IBS-C. Below is a summary of key findings from these studies:

Table 1: Summary of Clinical Trials on this compound

Study TypePopulationDosage (mg)Primary EndpointResult
Phase III Trial for CICAdults with CIC3, 6Durable overall CSBM responders20.1% (3 mg), 20.0% (6 mg) vs. 12.8% placebo
Phase III Trial for IBS-CAdults with IBS-C3, 6Improvement in abdominal pain and CSBMSignificant improvements vs. placebo
Safety StudyReal-world applicationVariableAdverse eventsDiarrhea was the most common AE (~4%)

Case Studies

  • Chronic Idiopathic Constipation : In a phase III trial, this compound demonstrated significant improvements in stool frequency and consistency among patients with CIC. The percentage of durable overall CSBM responders was significantly higher in this compound-treated groups compared to placebo .
  • Irritable Bowel Syndrome with Constipation : In two identical phase III trials, this compound significantly improved symptoms related to IBS-C, including abdominal pain and constipation severity, with high tolerability noted among participants .

Safety Profile

The safety profile of this compound has been assessed across multiple studies:

  • Adverse Events : The most frequently reported adverse event associated with this compound is diarrhea, occurring in approximately 4% of patients . Other mild to moderate adverse effects were also noted but were infrequent.
  • Tolerability : Overall, this compound has been well tolerated among patients in clinical trials, with discontinuation rates due to adverse events being low .

Q & A

Basic Research Questions

Q. What experimental designs are optimal for evaluating Plecanatide’s efficacy in chronic idiopathic constipation (CIC) while controlling for placebo effects?

  • Methodological Guidance : Use a randomized, double-blind, placebo-controlled trial (RCT) with a PICOT framework:

  • P : Adults diagnosed with CIC (Rome IV criteria).
  • I : Oral this compound (3 mg/day).
  • C : Placebo.
  • O : Primary endpoint = spontaneous bowel movements (SBMs)/week; secondary endpoints = abdominal pain, bloating.
  • T : 12-week intervention + 4-week follow-up.
  • Ensure blinding integrity via third-party randomization and matched placebo capsules. Validate outcomes using validated scales (e.g., Patient Assessment of Constipation Symptoms [PAC-SYM]) .

Q. How can researchers standardize this compound’s pharmacokinetic (PK) profiling across heterogeneous patient populations?

  • Methodological Guidance :

  • Conduct population PK studies using nonlinear mixed-effects modeling (NONMEM) to account for covariates (e.g., age, renal/hepatic function).
  • Collect plasma samples at steady state (Days 7, 14, 28) and analyze via LC-MS/MS. Stratify data by demographic subgroups to identify outliers or dose adjustments .

Q. What biomarkers are most predictive of this compound’s therapeutic response in irritable bowel syndrome with constipation (IBS-C)?

  • Methodological Guidance :

  • Perform longitudinal metabolomic profiling (e.g., fecal short-chain fatty acids, bile acids) paired with clinical outcomes.
  • Use machine learning (e.g., LASSO regression) to identify biomarker clusters. Validate findings in an independent cohort to mitigate overfitting .

Advanced Research Questions

Q. How can contradictory findings on this compound’s long-term safety (e.g., cardiovascular risks) be reconciled across observational studies?

  • Methodological Guidance :

  • Conduct a meta-analysis using PRISMA guidelines. Stratify studies by design (RCTs vs. cohort studies), adjusting for confounding via GRADE criteria.
  • Apply sensitivity analyses to isolate variables (e.g., comorbidities, concomitant medications). Report heterogeneity (I² statistic) and publication bias (funnel plots) .

Q. What computational models best predict this compound’s interactions with guanylate cyclase-C (GC-C) isoforms in non-responsive subpopulations?

  • Methodological Guidance :

  • Use molecular dynamics simulations (e.g., GROMACS) to map GC-C binding affinities under varying pH conditions.
  • Validate in vitro using patient-derived intestinal organoids. Compare mutant vs. wild-type GC-C isoforms via Western blot and cAMP assays .

Q. How do genetic polymorphisms (e.g., GUCY2C variants) influence this compound’s efficacy thresholds in diverse ethnic cohorts?

  • Methodological Guidance :

  • Design a genome-wide association study (GWAS) with participants stratified by ancestry (e.g., 1000 Genomes Project clusters).
  • Use additive genetic models to test SNP associations (p < 5×10⁻⁸). Replicate findings in functional assays (e.g., luciferase reporter genes) .

Q. Data Analysis & Interpretation

Q. What statistical approaches mitigate type I errors when analyzing this compound’s secondary endpoints (e.g., quality-of-life metrics)?

  • Methodological Guidance :

  • Apply Bonferroni correction or false discovery rate (FDR) control for multiple comparisons.
  • Pre-specify endpoints in the SAP (statistical analysis plan) to avoid post hoc cherry-picking .

Q. How should researchers handle missing data in this compound trials due to high dropout rates?

  • Methodological Guidance :

  • Use intention-to-treat (ITT) analysis with multiple imputation (MI) or mixed-effects models for repeated measures (MMRM).
  • Conduct sensitivity analyses (e.g., worst-case scenario) to assess robustness .

Q. Ethical & Reproducibility Considerations

Q. What ethical safeguards are critical when enrolling vulnerable populations (e.g., elderly patients with polypharmacy) in this compound trials?

  • Methodological Guidance :

  • Obtain informed consent via simplified visual aids and third-party monitors.
  • Exclude patients with severe comorbidities (e.g., CKD Stage 4+) and monitor adverse events (AEs) via DSMB (Data Safety Monitoring Board) .

Q. How can open science practices enhance the reproducibility of this compound preclinical studies?

  • Methodological Guidance :
  • Share raw data and code via repositories (e.g., Zenodo, GitHub).
  • Adopt ARRIVE 2.0 guidelines for animal studies and MIAME standards for omics data .

特性

IUPAC Name

(2S)-2-[[(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H104N18O26S4/c1-25(2)15-34-55(98)80-41-24-113-110-21-38(58(101)77-37(65(108)109)16-26(3)4)71-44(87)20-69-62(105)50(30(10)84)83-61(104)40(78-51(94)29(9)70-63(106)48(27(5)6)81-57(100)35(18-43(68)86)76-64(107)49(28(7)8)82-60(41)103)23-112-111-22-39(59(102)73-32(53(96)75-34)11-13-45(88)89)79-54(97)33(12-14-46(90)91)72-56(99)36(19-47(92)93)74-52(95)31(66)17-42(67)85/h25-41,48-50,84H,11-24,66H2,1-10H3,(H2,67,85)(H2,68,86)(H,69,105)(H,70,106)(H,71,87)(H,72,99)(H,73,102)(H,74,95)(H,75,96)(H,76,107)(H,77,101)(H,78,94)(H,79,97)(H,80,98)(H,81,100)(H,82,103)(H,83,104)(H,88,89)(H,90,91)(H,92,93)(H,108,109)/t29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPHQWLKCGGCQR-DLJDZFDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H104N18O26S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196933
Record name Plecanatide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1681.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in water
Record name Plecanatide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8405
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Amorphous, white to off-white powder

CAS No.

467426-54-6
Record name Plecanatide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467426546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plecanatide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13170
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Plecanatide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Plecanatide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8405
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。